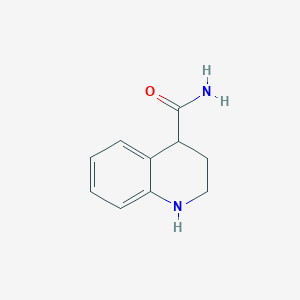

1,2,3,4-Tetrahydroquinoline-4-carboxamide

Beschreibung

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-4,8,12H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGILIZHOSZUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Tetrahydroquinoline-4-Carboxamide Derivatives

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets. Within this class, tetrahydroquinoline-4-carboxamide derivatives have emerged as a critical pharmacophore. The specific functionalization at the C4 position (carboxamide) combined with the conformational flexibility of the saturated ring allows these molecules to act as potent modulators for targets ranging from ion channels (TRPV1) to parasitic enzymes (Plasmodium falciparum targets).

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for this chemical series, moving beyond general observation to actionable technical insight.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of THQ-4-carboxamides is governed by the stereochemical arrangement at C2 and C4, and the nature of the amide linker.

Core Pharmacophore & Numbering

The THQ core functions as a semi-rigid template. The cis/trans relationship between substituents at C2 (often an aryl group introduced via Povarov reaction) and C4 (the carboxamide) is a determinant of receptor subtype selectivity.

-

C4-Carboxamide "Warhead": This moiety typically engages in hydrogen bonding with residues in the receptor binding pocket (e.g., S512 in TRPV1).

-

C2-Aryl Substituent: Provides lipophilic bulk necessary for hydrophobic pocket occupancy.

-

N1-Position: often derivatized (e.g., urea or sulfonamide linkages) to tune solubility and metabolic stability (microsomal clearance).

Case Study: TRPV1 Antagonism (Pain Management)

Research indicates that THQ-4-carboxamides act as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

-

Key SAR Finding: The cis-2,4-disubstituted configuration often yields superior potency compared to the trans-isomer due to a "conformational lock" that mimics the bioactive conformation of capsaicin-like antagonists.

-

Optimization: Substitution at the C7 position (e.g., with halides or small alkyl groups) enhances metabolic stability without compromising potency.

Case Study: Antimalarial Activity

Quinoline-4-carboxamides (oxidized analogs of the THQ precursor) have shown nanomolar potency against P. falciparum.

-

Mechanism: Disruption of sodium homeostasis in the parasite (PfATP4 inhibition).

-

SAR Insight: A protonatable amine at the distal end of the carboxamide chain is essential for accumulation within the acidic food vacuole of the parasite.

Visualization: SAR Logic Flow

Figure 1: Structural Activity Relationship (SAR) logic flow for THQ-4-carboxamide derivatives targeting TRPV1 and Malaria.

Synthetic Methodology: The Povarov Reaction[1]

The most efficient route to construct the polysubstituted tetrahydroquinoline-4-carboxamide core is the Povarov Reaction (imino-Diels-Alder). This multicomponent reaction allows for the rapid assembly of the scaffold with high diastereoselectivity.

Reaction Scheme

Components:

-

Aniline (Amine source)

-

Aryl Aldehyde (C2 substituent source)

-

Acrylamide / Acrylic Acid Derivative (The dienophile providing the C4-carboxamide)

Catalyst: Lewis Acid (e.g., Gd(OTf)₃, BF₃·OEt₂) or Brønsted Acid.

Detailed Synthetic Protocol

Objective: Synthesis of cis-2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxamide.

-

Schiff Base Formation (In Situ):

-

Dissolve aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Stir at room temperature for 30 minutes to form the imine intermediate.

-

-

Cycloaddition:

-

Add the dienophile: N-benzylacrylamide (1.2 equiv).

-

Add Catalyst: Scandium(III) triflate [Sc(OTf)₃] (10 mol%).

-

Note on Causality: Sc(OTf)₃ is chosen for its water tolerance and ability to promote the endo-transition state, favoring the cis-isomer.

-

-

Reaction Conditions:

-

Stir the mixture at ambient temperature for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane).

-

-

Work-up:

-

Quench with saturated NaHCO₃ solution.

-

Extract with Dichloromethane (DCM) x3.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica Gel).

-

Validation: Verify cis/trans ratio via ¹H NMR (coupling constant

and

-

Biological Validation Protocol: TRPV1 Calcium Flux Assay

To validate the biological activity of the synthesized derivatives, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the industry standard. This assay measures the inhibition of Capsaicin-induced Calcium influx.

Reagents & Setup

-

Cell Line: CHO or HEK293 cells stably expressing human TRPV1.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Agonist: Capsaicin (Stock 10 mM in DMSO).

-

Control: Ruthenium Red (Non-selective blocker) or BCTC (Specific TRPV1 antagonist).

Step-by-Step Workflow

-

Cell Plating: Seed cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO₂.

-

Dye Loading:

-

Remove culture media.

-

Add 20 µL of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES).

-

Incubate for 60 minutes at RT in the dark.

-

-

Compound Addition (Antagonist Mode):

-

Add 10 µL of the test THQ-4-carboxamide derivative (serial dilutions).

-

Incubate for 15 minutes to allow equilibrium binding.

-

Critical Step: Ensure DMSO concentration remains <0.5% to prevent non-specific channel modulation.

-

-

Agonist Stimulation:

-

Inject Capsaicin (EC₈₀ concentration, typically 50–100 nM) via the FLIPR on-board fluidics.

-

-

Data Acquisition:

-

Measure fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 180 seconds.

-

-

Analysis:

-

Calculate

based on the reduction of the Area Under the Curve (AUC) compared to the Capsaicin-only control.

-

Mechanism of Action Visualization

Figure 2: Mechanism of Action for TRPV1 antagonism by THQ derivatives.

Quantitative Performance Data (Representative)

The following table summarizes typical potency ranges for optimized THQ-4-carboxamides against key targets, derived from aggregated literature data.

| Target | Application | Potency ( | Key Structural Feature |

| TRPV1 | Analgesia (Pain) | 10 – 50 nM | cis-2,4-diaryl configuration; 7-Cl substitution |

| PfATP4 | Antimalarial | < 100 nM | Quinoline oxidation state; Protonatable amine |

| Eg5 Kinesin | Anticancer | 200 – 500 nM | N-1 sulfonamide linkage; 4-phenyl moiety |

References

-

TRPV1 Antagonists: Bioorganic & Medicinal Chemistry Letters. "N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1." (2006).

-

Antimalarial Activity: Journal of Medicinal Chemistry. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." (2014).

-

Synthesis (Povarov): Chemical Reviews. "The Povarov Reaction: A Versatile Method for the Synthesis of Tetrahydroquinolines." (2010).

-

HIV-1 Attachment: Bioorganic & Medicinal Chemistry Letters. "Inhibitors of HIV-1 attachment: The discovery of tetrahydroisoquinolines..." (2016).[1]

Sources

Technical Monograph: 1,2,3,4-Tetrahydroquinoline-4-carboxamide

[1][2][3][4][5][6]

Chemical Identity & Core Data

Primary CAS Number: 13337-71-8 (Racemic Free Base)

This molecule represents a "privileged scaffold" in drug discovery, offering a bicyclic core that bridges the gap between flat aromatic systems (quinolines) and fully saturated heterocycles. It is frequently employed as a fragment in Fragment-Based Drug Discovery (FBDD) due to its defined vector geometry and hydrogen-bonding potential.

Datasheet Summary

| Property | Specification |

| Chemical Name | 1,2,3,4-Tetrahydroquinoline-4-carboxamide |

| Common Synonyms | 1,2,3,4-tetrahydro-4-quinolinecarboxamide; 4-Carbamoyl-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Exact Mass | 176.0950 |

| Chiral Center | C4 (Enantiomers exist; CAS 13337-71-8 typically refers to the racemate) |

| Related CAS (Acid) | 13337-69-4 (1,2,3,4-Tetrahydroquinoline-4-carboxylic acid) |

| Related CAS (Aromatic) | 6636-39-1 (Quinoline-4-carboxamide) |

| SMILES | NC(=O)C1CCNC2=CC=CC=C12 |

Synthetic Routes & Process Chemistry

The synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxamide is rarely performed by direct isolation from natural sources. Instead, it is synthesized via two primary high-fidelity routes: Amidation of the Parent Acid or Reduction of the Aromatic Precursor .

Route A: Amidation of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid

This is the preferred route for maintaining stereochemical integrity if starting from a chiral acid.

-

Precursor: 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (CAS 13337-69-4).

-

Reagents: 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt; Ammonia (gas or dioxane solution).

-

Mechanism: Activation of the C4-carboxylic acid followed by nucleophilic acyl substitution.

Validated Protocol (CDI Method)

-

Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DCM or DMF under inert atmosphere (

). -

Addition: Add 1.1 eq of CDI at 0°C. Stir for 30–60 minutes to form the reactive acyl imidazole intermediate. Note: Evolution of

gas confirms activation. -

Amidation: Bubble anhydrous

gas into the solution or add 5.0 eq of 0.5M -

Workup: Stir at room temperature for 4–6 hours. Quench with water, extract with EtOAc, and wash with brine.

-

Purification: Recrystallize from ethanol/hexanes to yield the primary amide.

Route B: Selective Reduction of Quinoline-4-carboxamide

Used when the aromatic precursor is readily available, though this route yields a racemate and requires careful control to avoid over-reduction.

-

Precursor: Quinoline-4-carboxamide (CAS 6636-39-1).

-

Catalyst:

(Adams' catalyst) or -

Critical Parameter: Hydrogenation pressure must be controlled (typically 1–3 atm) to reduce the pyridine ring without affecting the benzene ring or the amide functionality.

Synthesis & Relationship Diagram

The following diagram illustrates the chemical genealogy and synthetic flow for this scaffold.

Figure 1: Synthetic genealogy showing the convergence of routes to the target amide (Green).

Medicinal Chemistry Applications

The 1,2,3,4-tetrahydroquinoline-4-carboxamide core is distinct from its aromatic quinoline counterpart due to its 3-dimensional character .

Stereochemical Vectoring

Unlike the planar quinoline, the tetrahydro- version possesses a chiral center at C4. This allows the carboxamide group to project into specific sub-pockets of a receptor (e.g., GPCRs or ion channels) that planar molecules cannot access.

-

Pseudo-axial vs. Pseudo-equatorial: The conformation of the saturated ring (half-chair) places the C4-substituent in a specific orientation, critical for binding affinity.

Pharmacophore Utility[5]

-

Antimalarial Research: While the aromatic quinoline-4-carboxamides (e.g., DDD107498) are potent PfEF2 inhibitors, the tetrahydro variants are often synthesized to study the necessity of aromaticity for π-stacking interactions within the ATP-binding site.

-

TRP Channel Modulation: Derivatives of this scaffold have been explored as antagonists for TRP channels (e.g., TRPV1), where the secondary amine (N1) acts as a hydrogen bond donor and the amide (C4) interacts with the channel pore region.

-

Fragment-Based Screening: The low molecular weight (176 Da) and high ligand efficiency (LE) potential make it an ideal "seed" fragment.

Structural Activity Map (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting key interaction points.

Analytical Profiling & Quality Control

To ensure the integrity of the CAS 13337-71-8 material, the following analytical signatures must be verified.

1H NMR Signature (DMSO-d6, 400 MHz)

-

Amide Protons: Two broad singlets (exchangeable) typically appearing between δ 6.8–7.5 ppm.

-

Aromatic Region: Four protons (δ 6.5–7.2 ppm) showing the characteristic pattern of an ortho-disubstituted benzene ring.

-

Methine (C4-H): A triplet or doublet of doublets around δ 3.4–3.7 ppm.

-

Methylene (C2/C3-H): Multiplets in the aliphatic region (δ 1.8–3.2 ppm). The C2 protons adjacent to the nitrogen will be the most deshielded aliphatic signals.

-

Amine (N1-H): Broad singlet, chemical shift highly concentration-dependent.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion:

m/z. -

Fragmentation: Loss of

(17 Da) to form the acylium ion or loss of the carbamoyl group (

References

-

Sigma-Aldrich. 1,2,3,4-Tetrahydroquinoline-4-carboxamide Product Page (CAS 13337-71-8).Link

-

PubChem. 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (Parent Acid Data). National Library of Medicine. Link

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. (Contextual reference for Quinoline-4-carboxamide scaffolds). Link

-

BLD Pharm. 1,2,3,4-Tetrahydroquinoline-4-carboxamide Datasheet.Link

-

Mondal, S., et al. (2011).[1] Facile Synthesis of Tricyclic Oxazino- or Oxazepino-Fused Tetrahydroquinolines via Intramolecular Reductive Amidation.[1] (Detailed synthetic methodology for THQ-amide derivatives). Link

Therapeutic Potential of 4-Substituted Tetrahydroquinolines: Structural Logic, Synthesis, and Clinical Utility

Topic: Therapeutic Potential of 4-Substituted Tetrahydroquinolines: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its conformational flexibility and ability to project substituents into diverse biological pockets. While the 2- and 6-positions have been historically exploited, the 4-substituted tetrahydroquinoline core has emerged as a critical pharmacophore for next-generation therapeutics.[1]

This guide analyzes the therapeutic utility of 4-substituted THQs, specifically focusing on their role as BET bromodomain inhibitors (epigenetic modulators) and anticancer agents . It provides a validated synthetic workflow via the Povarov reaction, a detailed biological assay protocol for BET inhibition, and a structural analysis of the pharmacophore.

Structural Significance & Chemical Space[1]

The 4-position of the THQ ring is stereogenically and functionally pivotal. Unlike the planar quinoline, the sp³-hybridized C4 center allows for the projection of aryl, amino, or alkyl groups out of the ring plane, facilitating interactions with deep hydrophobic pockets in proteins such as BRD4 (Bromodomain-containing protein 4) and Estrogen Receptors .

Key Pharmacophoric Features

-

C4-Stereocenter: The chirality at C4 often dictates selectivity.[1] For instance, in BET inhibitors, specific enantiomers show >100-fold selectivity for the acetyl-lysine binding pocket.

-

Conformational Locking: Substituents at C4 (especially bulky aryl or amino groups) lock the piperidine ring into a half-chair conformation, minimizing the entropic penalty upon protein binding.

-

Metabolic Stability: Substitution at C4 blocks benzylic oxidation, a common metabolic soft spot in unsubstituted THQs.[1]

Table 1: Comparative SAR of THQ Substitutions

| Position | Common Substituent | Primary Effect | Therapeutic Relevance |

| N1 | Acetyl, Alkyl, Sulfonyl | Modulates lipophilicity & H-bond accepting capability.[1] | Bioavailability & Permeability |

| C2 | Methyl, Aryl | Controls stereochemistry & creates steric bulk.[1] | Selectivity (e.g., BD1 vs BD2) |

| C4 | Aryl, Amino-Aryl | Critical for π-stacking & hydrophobic pocket filling. | Potency (BET, Malaria, Cancer) |

| C6 | Halogen (F, Cl), Amide | Electronic tuning & solubilizing groups.[1] | Metabolic Stability & Solubility |

Case Study: BET Bromodomain Inhibition

The most prominent application of 4-substituted THQs is in the inhibition of the BET family of proteins (BRD2, BRD3, BRD4). These proteins are "epigenetic readers" that bind acetylated lysine residues on histones, regulating the expression of oncogenes like c-Myc.[2][3]

Mechanism of Action

Molecules like I-BET726 (GSK1324726A) utilize the 4-substituted THQ core to mimic the acetylated lysine residue.[1]

-

Headgroup Mimicry: The N1-acetyl group mimics the acetyl-lysine of the histone.

-

Hydrophobic Clamp: The 4-phenyl/amino group engages the "WPF shelf" (Trp-Pro-Phe) within the bromodomain pocket.[1]

-

Result: Displacement of BRD4 from chromatin

Downregulation of c-Myc

Figure 1: Mechanism of Action for BET Bromodomain Inhibition by THQs.[1] The inhibitor competitively displaces the BRD4 protein from chromatin, halting oncogene transcription.

Synthetic Methodology: The Povarov Reaction

The most robust and versatile method for constructing the 4-substituted THQ core is the Povarov Reaction (imino Diels-Alder). This multi-component reaction allows for the rapid assembly of the scaffold with high stereocontrol.

Protocol: Lewis Acid-Catalyzed Synthesis of 2,4-Diaryl-THQs

Objective: Synthesize a library of 2,4-disubstituted-1,2,3,4-tetrahydroquinolines. Reaction Type: Three-Component Povarov Reaction ([4+2] Cycloaddition).[1]

Reagents:

-

Amine: Aniline derivative (1.0 equiv)[1]

-

Aldehyde: Benzaldehyde derivative (1.0 equiv)[1]

-

Alkene: N-vinyl amide or Styrene derivative (1.0 equiv)[1]

-

Catalyst: Scandium Triflate (

) or -

Solvent: Acetonitrile (

) or Dichloromethane (

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask, dissolve the aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous

(5 mL). -

Stir at room temperature for 30 minutes. (Optional: Add

to sequester water).[1]

-

-

Cycloaddition:

-

Add the alkene (1.0 - 1.2 mmol) to the reaction mixture.

-

Cool the mixture to 0°C.

-

Add the Lewis Acid catalyst (

, 0.1 mmol) dropwise. -

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

-

Workup:

-

Quench the reaction with saturated aqueous

. -

Extract with Ethyl Acetate (

mL).[1] -

Wash the combined organic layers with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Note: The 2,4-cis isomer is typically the major diastereomer (kinetic product), but thermodynamic equilibration can yield the trans isomer depending on conditions.

-

Figure 2: The Povarov Reaction Pathway.[1][4] A convergent three-component synthesis for rapid THQ scaffold generation.

Biological Validation: Fluorescence Polarization (FP) Assay

To validate the therapeutic potential of synthesized THQs as BET inhibitors, a Fluorescence Polarization (FP) competition assay is the industry standard. This assay measures the ability of the THQ to displace a fluorescent tracer from the BRD4 bromodomain.

Assay Principle

-

Tracer: A fluorescently labeled peptide (e.g., FITC-labeled histone H4 peptide) or small molecule.[1]

-

High Polarization (mP): Tracer is bound to the large BRD4 protein (slow tumbling).[1]

-

Low Polarization (mP): Tracer is displaced by the THQ inhibitor (fast tumbling).[1]

Detailed Protocol

Materials:

-

Protein: Recombinant BRD4-BD1 domain (final conc. ~50-100 nM, depending on

).[1] -

Tracer: FITC-H4-tetra-acetylated peptide (final conc. 10 nM).[1]

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

-

Plate: Black 384-well low-volume microplate.[1]

Workflow:

-

Compound Preparation:

-

Prepare 10 mM stocks of THQ compounds in DMSO.

-

Perform 1:3 serial dilutions in DMSO to generate a 10-point dose-response curve.

-

-

Plate Loading:

-

Transfer 200 nL of compound dilution to the assay plate.

-

Add 10 µL of Protein solution (BRD4-BD1) to all wells except "Tracer Only" controls.[1]

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein equilibrium.

-

-

Tracer Addition:

-

Add 10 µL of Tracer solution to all wells.[1]

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate for 60 minutes at RT in the dark.

-

-

Measurement:

-

Read Fluorescence Polarization on a multimode plate reader (Excitation: 485 nm, Emission: 530 nm).

-

-

Data Analysis:

-

Calculate mP values:

-

Plot mP vs. log[Compound] to determine

.[1]

-

References

-

Gosmini, R. et al. (2014).[1] "The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor."[1] Journal of Medicinal Chemistry. Link

-

Kouznetsov, V. V. (2019).[1] "The Povarov reaction: A versatile method to synthesize tetrahydroquinolines, quinolines and julolidines."[5] Synthesis. Link

-

Faidallah, H. M.[1][3] & Rostom, S. A. (2013).[1] "Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

-

Bamborough, P. et al. (2018).[1] "Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain." Journal of Medicinal Chemistry. Link[1]

-

Molecular Devices. (2025). "Establishing and optimizing a fluorescence polarization assay." Application Note. Link

Sources

- 1. ir.bowen.edu.ng:8080 [ir.bowen.edu.ng:8080]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-rad.com [sci-rad.com]

- 5. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-4-carboxamide: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic. Its unique three-dimensional structure and synthetic tractability have made it a focal point in medicinal chemistry for decades. This guide provides a detailed technical overview of a specific derivative, 1,2,3,4-tetrahydroquinoline-4-carboxamide, focusing on its fundamental molecular properties, potential synthetic routes, and the broader biological context of the tetrahydroquinoline class of molecules. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-4-carboxamide

The precise molecular characteristics of a compound are critical for its identification, characterization, and application in research and development. 1,2,3,4-Tetrahydroquinoline-4-carboxamide is a distinct chemical entity with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| CAS Number | 13337-71-8 | [1] |

These fundamental data points are the cornerstone for all subsequent experimental work, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data.

Synthetic Strategies for the Tetrahydroquinoline Core

While specific, detailed synthetic procedures for 1,2,3,4-tetrahydroquinoline-4-carboxamide are not abundantly available in public literature, the synthesis of the core 1,2,3,4-tetrahydroquinoline ring system is well-established.[2] These methods can be adapted to produce the desired carboxamide derivative, typically by starting with or converting to a carboxylic acid precursor.

A common and efficient approach involves the reduction of a quinoline precursor. This can be conceptualized in the following workflow:

Caption: Conceptual workflow for the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxamide.

Hypothetical Experimental Protocol: Synthesis via Amidation of the Carboxylic Acid Precursor

The following protocol outlines a plausible, though generalized, method for the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxamide from its corresponding carboxylic acid.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

-

Reaction Setup: In a high-pressure reaction vessel, dissolve quinoline-4-carboxylic acid in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Purification can be achieved by recrystallization.

Step 2: Amidation to 1,2,3,4-Tetrahydroquinoline-4-carboxamide

-

Activation of Carboxylic Acid: Suspend the synthesized 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in an inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) or a chlorinating agent like thionyl chloride to activate the carboxylic acid.

-

Ammonia Addition: Slowly add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium hydroxide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 1,2,3,4-tetrahydroquinoline-4-carboxamide would rely on standard spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as aliphatic protons of the saturated heterocyclic ring. The diastereotopic protons on the methylene groups would likely appear as complex multiplets. The amide protons would present as one or two broad signals, depending on the rate of exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, and a downfield signal for the carbonyl carbon of the amide group.

-

MS (Mass Spectrometry): The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the molecular weight and elemental composition of the compound. Fragmentation patterns could provide further structural information.

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine and the amide, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

Biological Significance and Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific biological data for the 4-carboxamide derivative is limited in publicly accessible research, the broader class of tetrahydroquinolines has shown promise in several therapeutic areas:

-

Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[3]

-

Antimicrobial Properties: The scaffold is also a source of potent antimicrobial agents with activity against a variety of pathogenic bacteria and fungi.[3][4]

-

Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative disorders.

-

Anti-inflammatory and Antiviral Activities: The tetrahydroquinoline core has been explored for its anti-inflammatory and antiviral properties, including activity against SARS-CoV-2.[3]

The introduction of a carboxamide group at the 4-position can significantly influence the molecule's physicochemical properties, such as its solubility, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, modulate its biological activity and pharmacokinetic profile. The carboxamide moiety is a common functional group in many approved drugs, often contributing to target binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Biological activities associated with the 1,2,3,4-tetrahydroquinoline scaffold.

Conclusion

1,2,3,4-Tetrahydroquinoline-4-carboxamide, with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , is a fascinating molecule that belongs to a class of compounds with significant therapeutic potential. While specific research on this particular derivative is not extensive, the well-documented synthetic accessibility and diverse biological activities of the tetrahydroquinoline scaffold make it a compelling target for further investigation in drug discovery programs. This guide provides a solid foundation for researchers to build upon, from its fundamental properties to potential synthetic strategies and expected biological relevance.

References

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives - PMC. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega - ACS Publications. [Link]

Sources

- 1. 13337-71-8|1,2,3,4-Tetrahydroquinoline-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Strategic Protocol for the Amidation of 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid

Part 1: Strategic Overview & Chemical Logic

The "Aniline-Acid" Challenge

The substrate 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (THQ-4-COOH) presents a specific chemoselective challenge in amide bond formation. Unlike aliphatic amino acids (e.g., Proline), the nitrogen atom in the THQ core is part of an

-

Nucleophilicity: The nitrogen lone pair is partially conjugated with the aromatic ring, making it less nucleophilic than aliphatic secondary amines but sufficiently nucleophilic to cause intermolecular self-coupling (polymerization) upon activation of the carboxylic acid.

-

Zwitterionic Character: As a free amino acid, THQ-4-COOH exists largely as a zwitterion, complicating solubility in the anhydrous organic solvents (DCM, DMF) typically required for efficient coupling.

The Core Directive: To ensure high yield and purity, this protocol rejects "direct amidation" attempts in favor of a robust Protection-Activation-Deprotection (PAD) strategy. While direct amidation methods (e.g., Borate esters) exist, they often lack the reliability required for high-value drug intermediates.

Workflow Visualization

The following decision tree outlines the critical path for this synthesis.

Figure 1: The PAD (Protection-Activation-Deprotection) workflow ensures chemoselectivity by masking the aniline nitrogen prior to carboxylate activation.

Part 2: Detailed Experimental Protocols

Phase 1: N-Protection (Boc-Group Installation)

Objective: Mask the aniline nitrogen to prevent self-polymerization and improve solubility in organic solvents.

Rationale: The

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| THQ-4-COOH | 1.0 | Limiting Reagent |

| Boc₂O (Di-tert-butyl dicarbonate) | 1.5 | Protecting Group Source |

| NaOH (1M Aqueous) | 2.5 | Base (Solubilizer & Scavenger) |

| 1,4-Dioxane | [0.2 M] | Co-solvent |

Protocol:

-

Dissolution: In a round-bottom flask, suspend THQ-4-COOH (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Stir until a clear homogeneous solution is obtained (deprotonation of carboxylic acid).

-

Addition: Cool the solution to 0°C. Add Boc₂O (1.5 equiv) dropwise as a solution in a minimal amount of dioxane.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (baseline) should disappear, replaced by a less polar spot.

-

-

Workup (Critical):

-

Concentrate the mixture under reduced pressure to remove dioxane (do not heat above 40°C).

-

Dilute the remaining aqueous residue with water and wash with Et₂O (removes excess Boc₂O).

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3. The

-Boc product should precipitate or oil out. -

Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

-

-

Result:

-Boc-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Proceed to amidation.

Phase 2: Amidation (Coupling)

Objective: Form the amide bond using the protected intermediate.

Rationale: 1,2,3,4-THQ-4-COOH is sterically sensitive at the 4-position. HATU is selected as the coupling agent over EDC/HOBt because the 7-azabenzotriazole moiety accelerates coupling with hindered or electron-deficient acids, minimizing racemization and maximizing yield.

Reagents Table:

| Reagent | Equiv. | Role |

|---|

|

Protocol:

-

Activation: Dissolve

-Boc-THQ-4-COOH (1.0 equiv) in anhydrous DMF under Nitrogen atmosphere. -

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).

-

Amine Addition: Add the amine partner (1.1 equiv).

-

Reaction: Stir at RT for 4–12 hours.

-

Checkpoint: LCMS should show mass corresponding to [M+H]⁺ = (Product Mass).

-

-

Workup:

-

Dilute reaction with EtOAc.

-

Wash Sequence:

-

1M HCl (removes unreacted amine and DIPEA).

-

Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection (Optional)

Objective: Remove the Boc group to release the secondary amine.

Protocol:

-

Dissolve the amide (from Phase 2) in DCM.

-

Add TFA (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

-

Stir 1–3 hours. Monitor by LCMS (loss of -100 mass units).

-

Concentrate to dryness. Note: The product will be a TFA or HCl salt.

Part 3: Troubleshooting & QC

Critical Quality Attributes (CQA)

| Attribute | Specification | Method |

| Purity | >95% | HPLC (254 nm) |

| Identity | Proton NMR | Confirm Boc tert-butyl singlet (~1.4 ppm) in intermediate. |

| Water Content | <0.5% | Karl Fischer (Critical for Phase 2) |

Troubleshooting Guide

-

Issue: Low yield in Phase 1 (Protection).

-

Cause: pH of aqueous layer dropped during reaction as HF/acid was generated (if using other reagents) or insufficient base.

-

Fix: Ensure pH remains >9 during Boc addition. Add more NaOH if necessary.

-

-

Issue: Product remains in aqueous layer during Phase 2 workup.

-

Cause: The amide product is highly polar.

-

Fix: Use DCM/Isopropanol (3:1) for extraction instead of EtOAc, or saturate the aqueous phase with NaCl (salting out).

-

-

Issue: Racemization at C4.

-

Cause: Over-activation or high base concentration for prolonged periods.

-

Fix: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine as a milder alternative to HATU if chirality loss is observed.

-

References

-

Direct Amidation of Unprotected Amino Acids. Sheppard, T. D., et al. Chemical Communications, 2016.[2]

- Context: Discusses the limitations of direct amidation and validates the need for protection str

-

Amide Bond Formation: Beyond the Myth of Coupling Reagents. Valeur, E., & Bradley, M. Chemical Society Reviews, 2009.

- Context: Authoritative review on coupling agents, supporting the selection of H

-

Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 2009.

- Context: Provides structural characterization and properties of the core THQ-4-COOH scaffold.

-

Practical Guide to Peptide Synthesis. Sigma-Aldrich / Merck Technical Library.

- Context: Standard protocols for Boc-protection and H

Sources

Application Note & Protocol: Selective Hydrogenation of Quinoline-4-Carboxamide to 1,2,3,4-Tetrahydroquinoline-4-Carboxamide using Raney® Nickel

Abstract: This document provides a comprehensive guide for the catalytic hydrogenation of quinoline-4-carboxamide to its corresponding 1,2,3,4-tetrahydroquinoline derivative using Raney® Nickel. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making its synthesis a critical operation in medicinal chemistry and drug development.[1][2] This protocol emphasizes the mechanistic rationale behind the procedure, detailed operational steps, critical safety precautions for handling pyrophoric catalysts, and methods for reaction monitoring and product characterization.

Scientific Foundation & Rationale

The selective reduction of the pyridine ring within the quinoline system is a key transformation, yielding the valuable THQ core.[1] While various catalysts can achieve this, Raney® Nickel, a high-surface-area nickel-aluminum alloy, is a cost-effective and highly active catalyst for this purpose.[3][4]

1.1. Mechanism of Catalytic Hydrogenation

The process relies on heterogeneous catalysis. Raney® Nickel possesses a porous, "spongy" texture with a large surface area, which is saturated with adsorbed hydrogen gas.[4][5] The reaction proceeds via the following key steps:

-

Adsorption: Both the quinoline substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the nickel catalyst surface.

-

Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved, forming reactive nickel-hydride species on the surface.

-

Stepwise Reduction: The adsorbed quinoline molecule undergoes a stepwise addition of hydrogen atoms to the nitrogen-containing heterocyclic ring. This process is typically regioselective, favoring the reduction of the more electron-deficient pyridine ring over the carbocyclic benzene ring.

-

Desorption: The final product, 1,2,3,4-tetrahydroquinoline-4-carboxamide, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The chemoselectivity of this reduction is a significant advantage, as other reducible functional groups can often be tolerated under specific conditions.[3] However, Raney® Nickel is a strong reducing agent and can also reduce other functional groups like nitro groups or desulfurize thiols.[4][6]

1.2. Reaction Pathway

The overall transformation is the selective saturation of the pyridine portion of the quinoline ring system.

Caption: Chemical transformation from quinoline-4-carboxamide to the target THQ.

Critical Safety Protocols: Handling Raney® Nickel

WARNING: Activated Raney® Nickel is a pyrophoric material, especially when dry, due to its high surface area and adsorbed hydrogen. It can ignite spontaneously upon exposure to air.[5][7] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[8][9]

-

Storage: Raney® Nickel is supplied as a 50% slurry in water to mitigate its pyrophoric nature.[5][10] Store it in a cool, well-ventilated area away from heat and flammable materials.[8]

-

Handling Environment: All manipulations should be performed in a chemical fume hood cleared of combustible materials.[7][8][9] Have a container of sand and a Class ABC fire extinguisher readily accessible. DO NOT use a CO₂-based extinguisher on a metal fire.[10]

-

Dispensing: The catalyst is typically measured as a slurry by volume or by carefully weighing the slurry and calculating the mass of the catalyst. Never allow the catalyst to dry on the spatula or weighing paper.

-

Filtration and Disposal: This is the most hazardous step. Never allow the filter cake to run dry. [7][10] Keep it submerged in a solvent (e.g., water, ethanol) at all times. After filtration, the catalyst waste should be immediately transferred to a dedicated, labeled waste container and submerged in copious amounts of water.[7]

Detailed Experimental Protocol

This protocol outlines a general procedure for the reduction on a laboratory scale. Optimization of parameters may be required for specific derivatives or large-scale synthesis.

3.1. Materials and Equipment

-

Substrate: Quinoline-4-carboxamide

-

Catalyst: Raney® Nickel 2800 (50% slurry in water)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

-

Reactor: Parr hydrogenator or a similar autoclave capable of safely handling high-pressure hydrogen

-

Filtration Aid: Celite® 545 or equivalent

-

Inert Gas: Nitrogen or Argon for purging

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

3.2. Reaction Parameter Summary

| Parameter | Recommended Value | Rationale / Notes |

| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to exotherms or solubility issues. |

| Catalyst Loading | 10 - 50 wt% (dry basis) | Higher loading increases reaction rate but complicates filtration. |

| Solvent | Ethanol, Methanol | Protic solvents are commonly used and facilitate hydrogen transfer. |

| Hydrogen Pressure | 50 - 500 psi (3.4 - 34 bar) | Higher pressure increases H₂ concentration, accelerating the reaction. |

| Temperature | 25 - 80 °C | Reaction is often feasible at room temperature but may require gentle heating. |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |

3.3. Step-by-Step Procedure

-

Reactor Preparation:

-

Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

-

To the reactor vessel, add a magnetic stir bar and the quinoline-4-carboxamide substrate (e.g., 1.0 g).

-

Add the chosen solvent (e.g., 20 mL of Ethanol). Stir briefly to dissolve the substrate.

-

-

Catalyst Addition:

-

In a fume hood, carefully measure the required amount of Raney® Nickel slurry. For 20 wt% loading, this would be ~0.4 g of slurry for 0.2 g of active catalyst.

-

Use a plastic spatula to transfer the slurry into the reactor vessel. Rinse the weighing container and spatula with a small amount of the reaction solvent to ensure a complete transfer.

-

-

Reaction Execution:

-

Securely seal the reactor according to the manufacturer's instructions.

-

Place the reactor in the hydrogenation apparatus.

-

Purge the reactor headspace with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

-

Begin vigorous stirring and, if required, heat the reaction to the target temperature.

-

Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is complete when hydrogen uptake ceases.

-

-

Reaction Work-up and Catalyst Removal (CRITICAL SAFETY STEP):

-

Cool the reactor to room temperature.

-

Turn off the hydrogen supply and carefully vent the reactor to atmospheric pressure in the fume hood.

-

Purge the reactor headspace three times with inert gas to remove all residual hydrogen.

-

Prepare a Buchner funnel with a pad of Celite® (~1 cm thick) over a filter paper. Pre-wet the Celite® pad with the reaction solvent.

-

Under a stream of inert gas if possible, carefully decant the reaction mixture onto the Celite® pad. Ensure the Celite® pad remains wet with solvent throughout the filtration process.

-

Rinse the reactor vessel with additional solvent and pour the rinsings through the filter to ensure all product is collected.

-

Wash the filter cake with two to three portions of fresh solvent.

-

Immediately after filtration, carefully transfer the Celite®/catalyst filter cake into a designated waste container and cover it with water.[7]

-

-

Product Isolation:

-

Collect the combined filtrate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude 1,2,3,4-tetrahydroquinoline-4-carboxamide.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. Product analysis can also be done by gas chromatography.[11][12][13]

-

Visualization of Experimental Workflow

Caption: Workflow for the hydrogenation of quinoline-4-carboxamide.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient H₂ pressure or temperature, poor stirring. | Use fresh catalyst, increase H₂ pressure/temperature, ensure vigorous stirring. |

| Low Yield | Product loss during filtration, incomplete reaction, side reactions. | Ensure thorough rinsing of reactor and filter cake, optimize reaction time. |

| Formation of Byproducts | Over-reduction, catalyst poisoning. | Reduce reaction time or temperature. Ensure high purity of substrate and solvent. |

References

-

Vertex AI Search Result[10]: Safety Slide: Raney Nickel . Source not specified.

-

Vertex AI Search Result[5]: Raney nickel - Wikipedia . Wikipedia.[Link]

-

Vertex AI Search Result[9]: Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water - Cole-Parmer . Cole-Parmer.[Link]

-

Vertex AI Search Result[14]: CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate . ResearchGate.[Link]

-

Vertex AI Search Result[7]: HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety . Stanford University.[Link]

-

Vertex AI Search Result[3]: Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed . PubMed.[Link]

-

Vertex AI Search Result[1]: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC . National Center for Biotechnology Information.[Link]

-

Vertex AI Search Result[11]: Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI . MDPI.[Link]

-

Vertex AI Search Result[2]: Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes . Source not specified.

-

Vertex AI Search Result[12]: Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst - ResearchGate . ResearchGate.[Link]

-

Vertex AI Search Result[13]: Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate . ResearchGate.[Link]

-

Vertex AI Search Result[6]: Nitro Reduction - Common Conditions . organic-chemistry.org.[Link]

-

Vertex AI Search Result[4]: Reagent Friday: Raney Nickel - Master Organic Chemistry . Master Organic Chemistry.[Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. fishersci.fi [fishersci.fi]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. englelab.com [englelab.com]

- 11. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Chiral 1,2,3,4-Tetrahydroquinoline-4-carboxamides

Introduction: The Significance of the Chiral Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1][2] This nitrogen-containing heterocyclic core is found in a vast array of biologically active compounds exhibiting properties such as antibacterial, antitumor, antioxidant, and cardiovascular activities.[2][3][4] The introduction of chirality, particularly at the C4 position, is often critical for modulating the pharmacological efficacy and specificity of these molecules. Chiral 1,2,3,4-tetrahydroquinoline-4-carboxamides, the focus of this guide, represent a class of compounds with significant potential for drug discovery, leveraging the structural rigidity of the THQ core and the hydrogen-bonding capabilities of the carboxamide group to achieve high-affinity interactions with biological targets.

The asymmetric synthesis of these complex structures, however, presents a considerable challenge, requiring precise control over stereochemistry. This guide provides an in-depth overview of robust synthetic strategies and detailed, field-proven protocols for the preparation of enantiomerically enriched THQ-4-carboxamides, intended for researchers in organic synthesis and drug development.

Part 1: Strategic Approaches to the Chiral THQ Core

The construction of the chiral THQ framework is the cornerstone of the synthesis. Three primary strategies have emerged as the most powerful and versatile: the Asymmetric Povarov Reaction, Asymmetric Hydrogenation of quinolines, and Organocatalytic Cascade Reactions.

The Asymmetric Povarov Reaction: A Convergent [4+2] Cycloaddition

The Povarov reaction, an acid-catalyzed [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene, is one of the most powerful methods for synthesizing THQs.[5][6][7] Its asymmetric variant allows for the simultaneous creation of up to three contiguous stereocenters with high levels of control.[5][7]

Causality of the Method: The reaction is typically catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid. The catalyst protonates the imine, activating it for the cycloaddition. The chiral environment created by the catalyst's backbone dictates the facial selectivity of the alkene's approach, thereby inducing enantioselectivity. This approach is highly valued for its operational simplicity and atom economy.

Figure 1: General workflow for the Asymmetric Povarov Reaction.

Asymmetric Hydrogenation: Direct Reduction of the Heteroaromatic Core

Asymmetric hydrogenation of the corresponding quinoline precursor offers a direct and efficient route to chiral THQs.[1] This method is particularly attractive when the quinoline starting material is commercially available or easily prepared.

Causality of the Method: The success of this strategy hinges on the use of transition metal catalysts, typically based on iridium (Ir) or rhodium (Rh), complexed with chiral ligands (e.g., chiral bisphosphines).[8][9] The chiral ligand environment forces the substrate to coordinate to the metal center in a specific orientation, leading to the delivery of hydrogen to one face of the C=N/C=C bonds, thus establishing the stereocenters. Fascinatingly, enantiodivergent synthesis—the ability to produce either enantiomer from the same precursor—can sometimes be achieved simply by altering the reaction solvent, which influences the catalytic cycle intermediates.[10][11]

Figure 2: Conceptual workflow of Asymmetric Hydrogenation.

Organocatalytic Cascade Reactions: Building Complexity in One Pot

Organocatalysis provides a metal-free alternative for the synthesis of chiral THQs, often through elegant cascade or domino reactions.[2][12] These one-pot processes build molecular complexity rapidly by combining multiple bond-forming events without isolating intermediates, which enhances overall efficiency.[13]

Causality of the Method: A common approach involves the reaction of an aldehyde with a substituted aniline derivative, such as a 2-amino-β-nitrostyrene, catalyzed by a chiral secondary amine (e.g., a diphenylprolinol silyl ether).[13][14] The catalyst first activates the aldehyde by forming an enamine, which then undergoes a stereoselective Michael addition to the nitroalkene. Subsequent intramolecular cyclization and tautomerization furnish the highly functionalized THQ product with excellent diastereo- and enantioselectivity.[13][14]

Part 2: From Core Synthesis to Final Carboxamide

Once the chiral THQ core bearing a carboxylic acid or ester at the C4 position is synthesized, the final step is the formation of the amide bond. This is a well-established transformation in organic chemistry, offering a reliable and versatile method to introduce a wide diversity of substituents.

Figure 3: Overall synthetic workflow from precursor to final product.

Part 3: Experimental Protocols and Data

The following protocols are representative and should be adapted based on the specific substrate. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Asymmetric Synthesis of a cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Precursor

This protocol is based on the principles of stereoselective reduction of quinoline-4-carboxylic acids, which provides the necessary cis-configured precursor for subsequent amidation.[15]

-

Reagents & Equipment:

-

Substituted 2-alkylquinoline-4-carboxylic acid (1.0 equiv)

-

Raney Nickel (approx. 50% slurry in water)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Hydrogenation reactor or Parr shaker apparatus

-

Round-bottom flask, condenser, magnetic stirrer

-

Standard work-up and purification equipment (filter funnel, separatory funnel, rotary evaporator, recrystallization flasks)

-

-

Procedure:

-

In a high-pressure reactor vessel, dissolve the 2-alkylquinoline-4-carboxylic acid (1.0 equiv) in a 10% aqueous NaOH solution.

-

Carefully add the Raney Nickel slurry (a small amount, typically by spatula tip, may require optimization).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (pressure and temperature will need to be optimized, e.g., 50-100 psi, room temperature to 50 °C).

-

Commence vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Upon completion, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet with water and dispose of it properly.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Carefully acidify the solution with concentrated HCl until the pH is acidic, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is often obtained as the pure cis isomer.[15] Further purification can be achieved by recrystallization.

-

Validation: Confirm the structure and stereochemistry using ¹H NMR, paying close attention to the coupling constants of the protons at C2, C3, and C4.

-

Protocol 2: Amide Coupling to Yield the Final Carboxamide

-

Reagents & Equipment:

-

cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (1.0 equiv)

-

Primary or secondary amine (R¹R²NH) (1.1 equiv)

-

Coupling agent, e.g., HATU (1.1 equiv) or EDC (1.2 equiv) with HOBt (1.2 equiv)

-

Organic base, e.g., DIPEA or triethylamine (3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Standard glassware for inert atmosphere reactions (oven-dried flasks, nitrogen inlet)

-

-

Procedure:

-

To an oven-dried, nitrogen-flushed round-bottom flask, add the THQ-4-carboxylic acid (1.0 equiv), the chosen amine (1.1 equiv), and the coupling additives (e.g., HOBt, if using EDC).

-

Dissolve the components in the anhydrous solvent (e.g., DMF).

-

Add the organic base (e.g., DIPEA, 3.0 equiv) and stir the mixture for 5 minutes at room temperature.

-

Add the coupling agent (e.g., HATU or EDC, 1.1-1.2 equiv) portion-wise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral 1,2,3,4-tetrahydroquinoline-4-carboxamide.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Data Summary: Representative Results for Asymmetric THQ Synthesis

The following table summarizes typical outcomes for the asymmetric synthesis of THQs via the Povarov reaction, demonstrating the high selectivity that can be achieved.

| Catalyst System | Dienophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral Phosphoric Acid | N-Vinylcarbamate | >20:1 (cis) | 90-98% | 75-95% | [5] |

| Chiral Urea / Brønsted Acid | N-Cbz-pyrrole | 9:1 | up to 93:7 er | up to 80% | [5] |

| N,N'-Dioxide-Sc(OTf)₃ | α-Alkyl Styrene | up to 99:1 | 92 to >99% | High | [16] |

Conclusion

The synthesis of chiral 1,2,3,4-tetrahydroquinoline-4-carboxamides is a challenging yet highly rewarding endeavor for medicinal and synthetic chemists. By leveraging powerful asymmetric methodologies such as the Povarov reaction or catalytic hydrogenation to construct the core scaffold, followed by robust and reliable amide coupling protocols, researchers can access a diverse library of these valuable compounds. The choice of synthetic strategy should be guided by the availability of starting materials, the desired substitution pattern, and the specific stereochemical outcome required. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis and development of this important class of molecules.

References

- Kamal Kant, Priyadarshini Naik, Chandresh Kumar Patel, et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals.

- Yuan, M., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications.

- Reddy, A. S., et al. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C4OB00570H.

- Sun, J., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. ACS Combinatorial Science.

-

Sun, J., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. Harvard DASH. Available at: [Link]

-

Sun, J., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. Brandeis ScholarWorks. Available at: [Link]

- Zhang, Z., et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline.

-

Sun, J., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library. PMC - NIH. Available at: [Link]

-

Gallou-Dagommer, I., Gastaud, P., & RajanBabu, T. V. (2001). Asymmetric Synthesis of Functionalized 1,2,3,4-Tetrahydroquinolines. Organic Letters, ACS Publications. Available at: [Link]

-

Various Authors. Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

-

Lee, Y., & Kim, S.-G. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Liu, X., et al. (n.d.). Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. OAE Publishing Inc. Available at: [Link]

- Lee, Y., & Kim, S.-G. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, ACS Publications.

-

Wang, Y., Li, E.-Q., & Duan, Z. (n.d.). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Semantic Scholar. Available at: [Link]

-

Xie, M., et al. (2012). Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. SciSpace. DOI: 10.1002/CHIN.201219151. Available at: [Link]

-

Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ResearchGate. Available at: [Link]

-

Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

- Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

-

Kurili, S. M., et al. (2010). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medicopublication.com [medicopublication.com]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]

Troubleshooting & Optimization

Troubleshooting low conversion in quinoline-4-carboxamide reduction

Topic: Troubleshooting Low Conversion in Quinoline-4-Carboxamide Reduction Content Type: Technical Support Center Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction

Reducing a quinoline-4-carboxamide to its corresponding amine (quinoline-4-methanamine) presents a unique set of chemoselective challenges. Unlike simple aliphatic amides, the quinoline core acts as a Lewis base sponge and an electron-deficient trap .

If you are experiencing low conversion, stalled reactions, or poor isolated yields, the issue likely stems from one of three "silent killers":

-

Reagent Sequestration: The quinoline nitrogen coordinates with electrophilic reducing agents (Borane, AlH₃), effectively removing them from the reaction stoichiometry.

-

Complex Stability: The product amine often forms a highly stable adduct with boron or aluminum byproducts that resists standard hydrolytic workups.

-

Solubility profiles: The flat, crystalline nature of 4-substituted quinolines often leads to precipitation in standard ethereal solvents (THF, Et₂O), halting the reaction.

This guide provides a diagnostic workflow and targeted solutions to resolve these specific failure modes.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic tree.

Figure 1: Diagnostic logic for troubleshooting quinoline reduction failures. Use LCMS data to distinguish between kinetic stalling (SM remaining) and thermodynamic trapping (Complex formation).

Part 2: Troubleshooting Guide (Q&A)

Category 1: The "Stalled Reaction" (Starting Material Remains)

Q: I used 2.0 equivalents of Borane-DMS (or LAH), which is standard for amides, but the reaction stalled at 50% conversion. Why?

A: You are likely under-dosing due to "Reagent Sequestration." The quinoline nitrogen (N-1) is a competent Lewis base. When you add Borane (BH₃) or Aluminum Hydride species, they coordinate to the quinoline nitrogen before attacking the amide carbonyl.

-

The Math: 1 equivalent of reagent binds to the ring nitrogen. 1-2 equivalents are needed for the amide reduction.

-

The Fix: Increase your stoichiometry.

-

For Borane: Use 4.0 – 5.0 equivalents . The first equivalent sacrifices itself to the ring nitrogen.

-

For LAH: Use 3.0 – 4.0 equivalents .

-

Note: This coordination is often reversible upon workup, but during the reaction, it depletes the active concentration of the reducing agent.

-

Q: The starting material precipitates out of THF when I add the reducing agent. Does this matter?

A: Yes, heterogeneous reduction of amides is notoriously slow. Quinoline-4-carboxamides are often highly crystalline and poorly soluble in ether or THF.

-

The Fix:

-

Solvent Switch: Use 1,4-Dioxane (higher boiling point, better solubility) or Toluene (if using Red-Al or Borane-DMS).

-

Additives: If using Borane, adding a Lewis Acid catalyst like TiCl₄ (0.1 equiv) can sometimes accelerate the reaction, though this is a more advanced modification [1].

-

Temperature: Heat to reflux. Amide reduction is rarely complete at room temperature for sterically or electronically deactivated substrates.

-

Category 2: The "Missing Product" (Stable Complexes)

Q: LCMS shows the product mass, but after aqueous workup and extraction, I recover almost nothing. Where did it go?

A: It is likely trapped in the aqueous layer or as a stable Boron-Nitrogen adduct. The reduced product (quinoline-4-methanamine) has two basic nitrogens. Borane forms extremely stable complexes with these amines (Amine-BH₃) that do not hydrolyze with simple water or NaOH washes. They are often non-polar enough to extract but won't show up as the free amine, or they remain water-soluble if partially hydrolyzed.

-

The Fix (The "Hard" Workup):

-

Method A (Acid Reflux): After quenching, add 6M HCl and reflux for 1–2 hours. This is necessary to break the N-B bond. Then basify (pH > 12) and extract.

-

Method B (Amine Exchange): If acid sensitive, quench with Methanol , then add excess Ethanolamine or TMEDA and reflux for 2–4 hours. The ethanolamine sequesters the boron, freeing your product [2].

-

Category 3: Selectivity (Over-Reduction)

Q: I see a mass corresponding to M+4 (Tetrahydroquinoline). How do I stop the ring reduction?

A: The quinoline ring is susceptible to reduction, especially under acidic conditions or with powerful hydrides.

-

The Cause:

-

LAH: Can reduce the pyridine ring of quinoline, especially if the reaction is heated too long.

-

Catalytic Hydrogenation: Almost always reduces the ring before the amide.

-

-

The Fix:

-

Switch to Borane-DMS (BH₃·SMe₂): Borane is generally chemoselective for the amide over the quinoline ring because the amide carbonyl is more Lewis basic (towards Borane) than the electron-deficient ring carbons, provided you manage the N-coordination issue described above.

-

Temperature Control: If using LAH, keep the reaction at 0°C to RT . Do not reflux unless necessary.

-

Alternative Reagent: Consider Silane reduction (e.g., PMHS/Zn(OAc)₂ or Ti(OiPr)₄/Ph₂SiH₂). These methods are much milder and typically spare the heteroaromatic ring [3].

-

Part 3: Recommended Protocols

Protocol A: Borane-DMS Reduction (High Selectivity)

Best for: Preserving the quinoline ring and maximizing yield.

-

Setup: Flame-dry a 2-neck flask under Nitrogen/Argon.

-

Dissolution: Suspend Quinoline-4-carboxamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Addition: Add Borane-Dimethyl Sulfide (BH₃·SMe₂) (4.0 – 5.0 equiv) dropwise at 0°C.

-

Reaction: Warm to Room Temperature, then heat to Reflux for 2–4 hours.

-

Checkpoint: Check LCMS.[3] You may see a mass of M+12 or M+14 (Borane adducts). This indicates conversion is complete.

-

-

Quench & Workup (CRITICAL):

-

Cool to 0°C. Carefully add MeOH (excess) to quench reactive hydrides.

-

Add conc. HCl (approx 2-3 equiv relative to Borane) or 10% H₂SO₄.

-

Reflux the mixture for 1 hour. (This breaks the N-B complex).

-

Cool, basify to pH 12-14 with NaOH (aq).

-

Extract with DCM or EtOAc (x3). Dry over Na₂SO₄ and concentrate.

-

Protocol B: Lithium Aluminum Hydride (LAH) (High Potency)

Best for: Substrates where Borane fails to reduce the amide.

-

Setup: Flame-dry flask under Nitrogen.

-

Reagent Prep: Suspend LAH (3.0 – 4.0 equiv) in anhydrous THF or 1,4-Dioxane at 0°C.

-

Addition: Add the Quinoline-4-carboxamide as a solid (in portions) or as a slurry to the LAH suspension.

-

Tip: Inverse addition (adding amide to LAH) keeps the hydride in excess, driving the reaction.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Only heat to reflux if RT stirring shows <10% conversion after 2 hours.

-

Workup (Fieser Method):

-

Dilute with wet ether.

-

Add x mL Water (where x = grams of LAH used).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

Add anhydrous MgSO₄, stir for 15 mins, and filter the granular white precipitate.

-

Part 4: Quantitative Comparison of Methods

| Feature | Borane-DMS (BH₃·SMe₂) | Lithium Aluminum Hydride (LAH) | Silane (PMHS/Ti) |

| Stoichiometry | 4.0 – 5.0 equiv | 3.0 – 4.0 equiv | 2.0 – 3.0 equiv |